齐地巴坦

描述

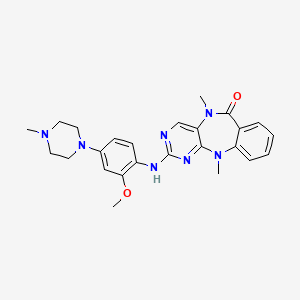

齐地巴坦是一种新型的非β-内酰胺双环酰肼类抗生素,由沃克哈特公司开发。它以其双重作用机制而闻名,包括与青霉素结合蛋白2结合和抑制β-内酰胺酶。 该化合物对革兰氏阴性细菌特别有效,使其成为治疗耐药性感染的有希望的候选药物 .

科学研究应用

齐地巴坦具有广泛的科学研究应用:

化学: 它用作研究β-内酰胺酶抑制和青霉素结合蛋白相互作用的模型化合物。

生物学: 齐地巴坦用于微生物学研究,以了解其对革兰氏阴性细菌的影响。

医学: 它正在进行临床开发,用于治疗复杂的泌尿道感染和其他耐药性感染。

作用机制

生化分析

Biochemical Properties

Zidebactam exhibits a dual mechanism of action involving selective and high-affinity binding to Gram-negative penicillin-binding protein 2 (PBP2) and β-lactamase inhibition . It is known to inhibit class A, C, and D β-lactamases . The compound is covalently attached to S294, and active residues of PBP interact with diacylhydrazide .

Cellular Effects

Zidebactam, in combination with cefepime, has shown potent in vitro activity against various clinically relevant β-lactamases, including ESBLs, KPCs, AmpC, and MBLs for which limited treatment options are currently available . It has been found to be generally active against MBL-producing Enterobacterales and Pseudomonas aeruginosa, both in vitro and in animal studies .

Molecular Mechanism

The molecular mechanism of Zidebactam involves its binding to PBP2 and β-lactamase inhibition . This dual mechanism enhances the bactericidal activity of β-lactams against a broad spectrum of Gram-negative pathogens expressing diverse carbapenem-impacting resistance mechanisms .

Temporal Effects in Laboratory Settings

In single ascending dose cohorts, the exposure of Zidebactam increased in a dose-proportional manner, and more than 80% of the administered dose of Zidebactam was excreted as unchanged drug within 0 to 6 hours post dose .

Dosage Effects in Animal Models

In animal models, Zidebactam, in combination with cefepime, has shown potent activities against Enterobacteriaceae and Pseudomonas aeruginosa producing various clinically relevant β-lactamases

Metabolic Pathways

It is known that Zidebactam inhibits β-lactamases, which are enzymes that break down β-lactam antibiotics, thereby preventing the bacteria from developing resistance to these antibiotics .

Transport and Distribution

It is known that Zidebactam is administered intravenously , suggesting that it is distributed throughout the body via the bloodstream.

Subcellular Localization

Given its mechanism of action, it is likely that Zidebactam interacts with penicillin-binding proteins and β-lactamases, which are typically located in the periplasmic space of Gram-negative bacteria .

准备方法

合成路线和反应条件

齐地巴坦的合成涉及一种汇聚策略,包括二氮杂双环辛烷羧酸钠盐与Boc-®-(-)-乙基尼培酸酰肼偶联。该过程涉及多个化学转化,包括立体选择性合成和手性拆分。 齐地巴坦的经验式为C13H21N5O7S.2H2O .

工业生产方法

齐地巴坦的工业生产遵循相同的合成路线,但规模更大。该工艺确保以高产率和高纯度生产手性纯的齐地巴坦。 该化合物的稳定钠盐形式是为了提高其稳定性和易于处理而制备的 .

化学反应分析

反应类型

齐地巴坦会发生各种化学反应,包括水解、氧化和取代。 它对酸性、碱性和氧化性条件特别敏感,导致形成降解产物 .

常用试剂和条件

水解: 齐地巴坦在水或水溶液中进行水解条件下进行。

氧化: 氧化条件涉及使用氧化剂,例如过氧化氢。

取代: 取代反应可能涉及苄基羟胺盐酸盐等试剂.

主要形成的产物

相似化合物的比较

类似化合物

- 阿维巴坦

- 雷勒巴坦

- 瓦博巴坦

- 纳库巴坦

- ETX2514

比较

齐地巴坦的独特之处在于其双重作用机制,包括青霉素结合蛋白2结合和β-内酰胺酶抑制。 与其他β-内酰胺酶抑制剂相比,这使得它对更广泛的革兰氏阴性细菌更有效 .

属性

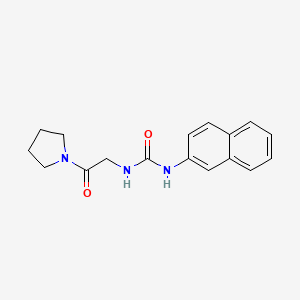

IUPAC Name |

[(2S,5R)-7-oxo-2-[[[(3R)-piperidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O7S/c19-11(8-2-1-5-14-6-8)15-16-12(20)10-4-3-9-7-17(10)13(21)18(9)25-26(22,23)24/h8-10,14H,1-7H2,(H,15,19)(H,16,20)(H,22,23,24)/t8-,9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZPXRQPDCXTIO-BBBLOLIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NNC(=O)C2CCC3CN2C(=O)N3OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C(=O)NNC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1436861-97-0 | |

| Record name | Zidebactam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1436861970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zidebactam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13090 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZIDEBACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPM97423DB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

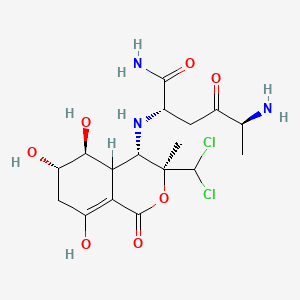

![(2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide](/img/structure/B611872.png)

![4-[2-[10,20-Bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc](/img/structure/B611876.png)